Agar

描述

This compound is a natural product found in Gracilaria gracilis, Pterocladiella capillacea, and Gracilariopsis longissima with data available.

A complex sulfated polymer of galactose units, extracted from Gelidium cartilagineum, Gracilaria confervoides, and related red algae. It is used as a gel in the preparation of solid culture media for microorganisms, as a bulk laxative, in making emulsions, and as a supporting medium for immunodiffusion and immunoelectrophoresis.

属性

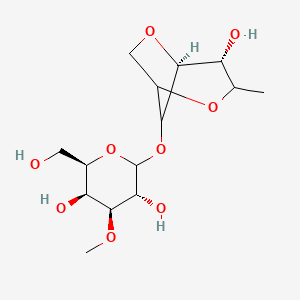

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDPBCUIJTIBM-DYOGSRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | AGAR | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Agar | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol | |

| Record name | AGAR | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AGAR-AGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder. | |

CAS No. |

9002-18-0 | |

| Record name | Agar | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Agar | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGAR-AGAR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Chemical Architecture of Bacteriological Agar: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bacteriological agar, a cornerstone of microbiology and biotechnology, is a complex hydrocolloid derived from the cell walls of red algae (Rhodophyceae). Its utility as a solidifying agent in culture media is unparalleled due to its unique gelling properties, resistance to microbial degradation, and clarity. This technical guide provides a comprehensive overview of the chemical composition of bacteriological this compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its molecular structure to aid researchers in its effective application.

Core Chemical Composition

Bacteriological this compound is a heterogeneous mixture of polysaccharides, primarily composed of two major fractions: agarose (B213101) and agaropectin .[1] The ratio of these two components significantly influences the physical properties of the this compound gel, such as its strength and gelling temperature. Generally, bacteriological grade this compound consists of approximately 70% agarose and 30% agaropectin.

Agarose is the neutral, gelling fraction of this compound. It is a linear polysaccharide composed of repeating units of the disaccharide agarobiose. Agarobiose consists of alternating β-D-galactopyranose and 3,6-anhydro-α-L-galactopyranose residues. The gelling capacity of agarose is attributed to the ability of its helical fibers to form a three-dimensional network that traps a large amount of water.

Agaropectin is the non-gelling, branched fraction of this compound. It is a more complex, heterogeneous polysaccharide that is sulfated and may also contain pyruvic acid and D-glucuronic acid residues. The presence of these charged groups prevents the agaropectin molecules from forming the stable, ordered network necessary for gelation.

The fundamental chemical structure of bacteriological this compound can be visualized as a composite of these two primary polysaccharide fractions.

Quantitative Chemical Composition

The precise chemical composition of bacteriological this compound can vary depending on the species of red algae used for its production and the purification process. The following tables summarize the typical quantitative data for key chemical parameters.

Table 1: General Physicochemical Properties

| Parameter | Typical Value/Range |

| Moisture Content | ≤ 15% |

| Ash Content | ≤ 4.5% |

| Acid-Insoluble Ash | ≤ 0.5% |

| pH (1.5% solution) | 6.0 - 7.5 |

Table 2: Elemental Analysis (Representative Example)

| Element | Percentage (%) |

| Carbon (C) | ~42.5% |

| Nitrogen (N) | < 0.1% |

| Sulfur (S) | < 0.5% |

Note: The elemental composition is primarily based on the carbohydrate structure. The low nitrogen content indicates the effective removal of proteins during purification.[2]

Table 3: Trace Mineral Content

| Element | Maximum Limit |

| Arsenic (As) | ≤ 3 ppm |

| Lead (Pb) | ≤ 5 ppm |

| Heavy Metals (as Pb) | ≤ 20 ppm |

Bacteriological grade this compound is purified to minimize the content of trace minerals that could inhibit microbial growth.

Experimental Protocols for Chemical Analysis

Accurate characterization of the chemical composition of bacteriological this compound is crucial for ensuring its quality and performance in research applications. The following are detailed methodologies for key analytical procedures.

Determination of Moisture Content (Gravimetric Method)

This protocol is based on the principles outlined in AOAC Official Method 925.10.[3]

Methodology:

-

Preparation of Weighing Dishes: Clean and dry aluminum or glass weighing dishes with lids in an oven at 105°C for at least 1 hour. Cool the dishes in a desiccator to room temperature and weigh them accurately (W1).

-

Sample Preparation: Accurately weigh approximately 2-3 grams of the bacteriological this compound sample into the pre-weighed dish (W2).

-

Drying: Place the dish with the sample in a convection oven at 105°C for 3-4 hours. The lid should be placed loosely on the dish to allow for moisture to escape.

-

Cooling and Weighing: After drying, transfer the dish with the lid tightly closed to a desiccator to cool to room temperature. Once cooled, weigh the dish with the dried sample (W3).

-

Calculation: The moisture content is calculated using the following formula:

Moisture (%) = [(W2 - W3) / (W2 - W1)] x 100

Determination of Ash Content (Gravimetric Method)

This protocol is based on the principles of AOAC Official Method 942.05.[4][5][6]

Methodology:

-

Crucible Preparation: Ignite clean porcelain or quartz crucibles in a muffle furnace at 550-600°C for at least 1 hour. Cool the crucibles in a desiccator to room temperature and weigh them accurately (W1).

-

Sample Preparation: Accurately weigh approximately 2-3 grams of the bacteriological this compound sample into the pre-weighed crucible (W2).

-

Ashing: Place the crucible with the sample in a muffle furnace. Gradually increase the temperature to 550-600°C and maintain this temperature for 4-6 hours, or until a white or grayish-white ash is obtained.

-

Cooling and Weighing: After ashing is complete, turn off the furnace and allow it to cool to below 200°C before carefully transferring the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible with the ash (W3).

-

Calculation: The ash content is calculated using the following formula:

Ash (%) = [(W3 - W1) / (W2 - W1)] x 100

Measurement of Gel Strength

Gel strength is a critical parameter for bacteriological this compound and is often measured using a texture analyzer. The following is a general protocol.[7][8][9]

Methodology:

-

Gel Preparation: Prepare a 1.5% (w/v) solution of the bacteriological this compound in deionized water. Heat the solution to boiling with constant stirring to ensure complete dissolution.

-

Gel Formation: Pour a standardized volume of the hot this compound solution into a flat-bottomed, cylindrical container of a specified diameter. Allow the this compound to cool and solidify at a controlled temperature (e.g., 20°C) for a defined period (e.g., 2-4 hours) to ensure complete gelation.

-

Texture Analysis:

-

Use a texture analyzer equipped with a cylindrical probe of a specified diameter (e.g., 1 cm).

-

Set the test parameters, including the pre-test speed, test speed, and penetration distance.

-

Position the gel sample centrally under the probe.

-

Initiate the test, where the probe moves down at a constant speed to penetrate the gel surface.

-

-

Data Acquisition: The instrument records the force (in grams) required to achieve the specified penetration depth. The peak force is reported as the gel strength (g/cm²).

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the polysaccharide structure of this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground, dried this compound sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture to a very fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands. The "fingerprint" region for carbohydrates is typically between 950 and 1200 cm⁻¹, which allows for the identification of major chemical groups in polysaccharides.[10][11][12]

Determination of Trace Mineral Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for the quantitative analysis of trace elements.

Methodology:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound sample (e.g., 0.1-0.5 g) into a microwave digestion vessel.

-

Add a mixture of high-purity nitric acid and hydrogen peroxide.

-

Digest the sample using a programmed microwave digestion system.

-

-

Sample Dilution: After digestion, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.

-

ICP-MS Analysis:

-

Calibrate the ICP-MS instrument using a series of multi-element standards of known concentrations.

-

Introduce the diluted sample solution into the ICP-MS.

-

The instrument will atomize and ionize the elements in the sample, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.

-

-

Data Analysis: The concentration of each trace mineral is determined by comparing the signal intensity from the sample to the calibration curve.

Conclusion

The chemical composition of bacteriological this compound is a critical determinant of its performance in microbiological and biotechnological applications. A thorough understanding of its polysaccharide structure, elemental composition, and the concentration of potential inhibitors is essential for researchers. The data and protocols presented in this guide provide a comprehensive resource for the characterization and quality control of bacteriological this compound, enabling more reliable and reproducible experimental outcomes.

References

- 1. Bacteriological this compound for molecular biology | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. AOAC (1995) Official Methods of Analysis Official Method for Moisture. Method No. 925.10. Association of Offi- cial Analytical Chemists, Washington DC. - References - Scientific Research Publishing [scirp.org]

- 4. Ash Content In Botanical Materials - Gravimetric Method [anlaborders.ucdavis.edu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. stablemicrosystems.com [stablemicrosystems.com]

- 8. gelstrength.com [gelstrength.com]

- 9. mdpi.com [mdpi.com]

- 10. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Foundation of Discovery: A Technical Guide to the Physical Properties of Agar and Its Impact on Culture Media

An in-depth exploration for researchers, scientists, and drug development professionals on the critical physical characteristics of agar and their profound influence on the success of cell and microbial culture.

This compound, a gelatinous substance derived from red algae, is an indispensable component in laboratories worldwide, providing the solid support essential for the growth and isolation of a vast array of microorganisms and cells.[1][2][3] Its utility stems from a unique combination of physical properties that create a stable, transparent, and largely inert matrix for culture.[1][4][5] This technical guide delves into the core physical properties of this compound—gel strength, gelling and melting temperatures, hysteresis, and clarity—and examines their direct effects on the performance and reliability of culture media. Understanding these characteristics is paramount for optimizing experimental outcomes, ensuring reproducibility, and advancing research in microbiology, cell biology, and drug development.

Core Physical Properties of this compound

The efficacy of this compound as a solidifying agent is defined by several key physical parameters. These properties can vary depending on the source of the seaweed, processing methods, and the presence of impurities.[6][7]

Gel Strength

Gel strength, or gel firmness, is a critical measure of the rigidity of the this compound gel.[8] It dictates the ability of the medium to remain intact during handling, inoculation, and incubation.[1] A medium with appropriate firmness allows for the proper streaking of microorganisms and the formation of distinct colonies.[2] Typically, bacteriological grade this compound is used at a concentration of 1.5% to 2.0% w/v to achieve a firm gel.[6][8] Lower concentrations, around 0.5%, create a semi-solid medium often used for motility studies.[8]

The concentration of this compound directly influences the firmness of the medium; higher concentrations result in a harder gel.[5][9] This can, in turn, affect nutrient diffusion within the medium.[10][11] While a firm surface is necessary, excessively high this compound concentrations can limit the availability of nutrients to the cultured organisms.[11][12]

Gelling and Melting Temperatures

This compound exhibits a significant difference between its melting and gelling temperatures, a property known as thermal hysteresis.[8][13] this compound melts at approximately 85-95°C and solidifies at around 32-40°C.[4][6][13] This characteristic is highly advantageous for preparing culture media. The high melting temperature allows for autoclaving and sterilization without the this compound breaking down.[1] The relatively low gelling temperature permits the addition of heat-sensitive components, such as blood, antibiotics, or specific nutrients, to the molten this compound at a temperature that will not cause their degradation (typically around 45-50°C) before it solidifies.[6]

Thermal Hysteresis

The large temperature gap between melting and solidification is a defining feature of this compound.[14][15][16] This hysteresis ensures that once the medium has gelled, it will remain solid at typical incubation temperatures, including those used for thermophilic microorganisms, which can be as high as 65°C.[8] This stability is a primary reason why this compound replaced gelatin as the gelling agent of choice in microbiology, as gelatin can be liquefied by many bacteria and melts at temperatures close to standard incubation temperatures.[1][3]

Clarity

The transparency of the this compound gel is crucial for observing microbial growth characteristics.[1][5] A clear medium allows for the easy visualization and differentiation of colony morphology, size, color, and zones of inhibition in antibiotic susceptibility testing.[1][2] The clarity of the this compound is influenced by the purity of the raw material and the manufacturing process.[6] Specifications for bacteriological grade this compound include good clarity to ensure accurate and reliable observations.[8]

Quantitative Data on Physical Properties

The following tables summarize the key quantitative data related to the physical properties of this compound, providing a reference for researchers to understand the typical ranges and their implications.

| Property | Typical Value/Range | Significance in Culture Media |

| Gel Strength | Varies with concentration; e.g., 1.5% this compound can have a gel strength of 750 g/cm² or more[7] | Provides a stable surface for inoculation and colony formation.[2] Affects nutrient diffusion.[10] |

| Gelling Temperature | 32 - 40°C[4][13] | Allows for the addition of heat-sensitive supplements before solidification.[6] |

| Melting Temperature | 85 - 95°C[4][6] | Enables autoclaving for sterilization without degradation.[1] |

| Hysteresis | Large difference between melting and gelling temperatures | Ensures the medium remains solid at incubation temperatures.[8] |

| Typical Concentration | 1.5% - 2.0% for solid media; 0.5% for semi-solid media[6][8] | Determines the firmness of the gel.[5] |

Experimental Protocols for Measuring Physical Properties

Accurate measurement of this compound's physical properties is essential for quality control and ensuring the consistency of culture media.

Protocol for Measuring Gel Strength

This protocol is based on the principle of measuring the force required to break the surface of an this compound gel with a plunger.

Materials:

-

Texture Analyzer or a custom-built apparatus with a cylindrical plunger[17]

-

Beakers

-

Hot plate with magnetic stirrer

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Petri dishes or other suitable containers

Procedure:

-

Preparation of this compound Solution:

-

Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 1.5% w/v).

-

Add the this compound to a beaker containing a known volume of distilled water.

-

Heat the solution on a hot plate with continuous stirring until the this compound is completely dissolved.[18]

-

-

Gel Formation:

-

Measurement:

-

Place the solidified this compound gel on the platform of the texture analyzer.

-

Lower the cylindrical plunger at a constant speed onto the surface of the gel.[19]

-

Record the force (in grams or Newtons) required to cause the gel to rupture. This value, often normalized to the plunger's surface area (g/cm²), represents the gel strength.[9][17]

-

Protocol for Determining Gelling and Melting Temperatures

This protocol outlines the method for observing the phase transition temperatures of an this compound solution.

Materials:

-

Test tubes

-

Water bath with precise temperature control

-

Thermometer

-

Small glass beads or other weight

Procedure for Gelling Temperature:

-

Prepare a 1.5% w/v this compound solution as described in the gel strength protocol.

-

Pour a specific volume of the hot this compound solution into a test tube.

-

Place the test tube in a water bath and slowly cool the solution.

-

Gently tilt the test tube periodically. The gelling temperature is the point at which the solution no longer flows.[20]

Procedure for Melting Temperature:

-

Use a pre-solidified 1.5% w/v this compound gel in a test tube.

-

Place a small glass bead on the surface of the gel.[20]

-

Immerse the test tube in a water bath and slowly increase the temperature.

-

The melting temperature is the point at which the glass bead begins to sink into the molten this compound.[20]

Visualizing Workflows and Relationships

Diagrams can effectively illustrate the experimental processes and the interplay of different factors influencing culture media performance.

Caption: Workflow for measuring this compound gel strength.

Caption: Influence of this compound properties on culture media performance.

Conclusion

The physical properties of this compound are not mere technical specifications; they are the very foundation upon which successful cell and microbial culture is built. Gel strength, thermal hysteresis, and clarity collectively create an environment that is stable, easy to handle, and conducive to clear observation and analysis. For researchers, scientists, and professionals in drug development, a thorough understanding and careful consideration of these properties are essential for ensuring the validity, reproducibility, and ultimate success of their experimental endeavors. By selecting high-quality this compound with appropriate physical characteristics, the scientific community can continue to rely on this remarkable natural polymer to advance our understanding of the biological world.

References

- 1. ginobiotech.com [ginobiotech.com]

- 2. flabslis.com [flabslis.com]

- 3. gumstabilizer.com [gumstabilizer.com]

- 4. industrialpharmacist.com [industrialpharmacist.com]

- 5. Properties of this compound Used in Culture Media - RBR Life Science [rbrlifescience.com]

- 6. Bacteriological this compound: Properties and Uses • Microbe Online [microbeonline.com]

- 7. CHAPTER 1 - PRODUCTION, PROPERTIES AND USES OF this compound [fao.org]

- 8. sciencebuddies.org [sciencebuddies.org]

- 9. mdpi.com [mdpi.com]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical and Physical Properties of this compound in Cooking [scienceofcooking.com]

- 14. HYSTERESIS OF this compound: A CULINARY ALLY - Agarmex [agarmex.com]

- 15. Hispanthis compound | Hysteresis, what is this peculiar word? [hispanthis compound.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. ginobiotech.com [ginobiotech.com]

- 19. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]

- 20. mdpi.com [mdpi.com]

The Unseen Framework: A Technical Guide to Agar's Role as a Solidifying Agent in Microbiology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of microbiological research and development, the ability to culture microorganisms in a controlled laboratory setting is fundamental. At the heart of this practice lies a seemingly simple yet critical component: the solidifying agent for culture media. For over a century, agar, a polysaccharide complex derived from red algae, has been the undisputed cornerstone of this application. Its unique physical and chemical properties provide a stable, inert framework that supports the growth of a vast array of bacteria, fungi, and other microorganisms. This technical guide delves into the core principles of this compound's function, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to provide a comprehensive resource for laboratory professionals.

The Physicochemical Properties of Bacteriological this compound

This compound's suitability as a solidifying agent stems from a unique combination of characteristics that are not replicated by other gelling substances. It is a complex mixture of two main polysaccharides: agarose (B213101) and agaropectin.[1] Agarose, a linear polymer, is responsible for the gel-forming properties, while agaropectin is a more complex, branched polysaccharide.[1] The specific ratio and structure of these components, influenced by the species of red algae used for extraction (primarily from the genera Gelidium and Gracilaria), determine the final properties of the this compound.[2][3]

Key Attributes

-

Inert Nature: this compound is largely indigestible by the vast majority of microorganisms, ensuring that the solid structure of the medium remains intact throughout the incubation period.[4] This prevents the liquefaction of the medium, which was a significant issue with early solidifying agents like gelatin.

-

Thermal Hysteresis: this compound exhibits a significant difference between its melting and solidifying temperatures.[5] It melts at approximately 85-95°C and solidifies at around 32-40°C.[2] This property is crucial as it allows for the addition of heat-sensitive supplements, such as blood or antibiotics, to the molten this compound at a lower temperature before it solidifies.

-

Clarity and Transparency: High-quality bacteriological this compound forms a clear, transparent gel, which is essential for the visual inspection and characterization of microbial colonies, including their morphology, size, and color.[5]

-

Gel Strength: The firmness of the this compound gel, known as gel strength, is a critical parameter. It must be sufficient to allow for easy handling and streaking of cultures without being too hard to impede nutrient diffusion. Gel strength is influenced by the this compound concentration, pH, and the presence of other substances like sugars.[6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of bacteriological this compound and the typical concentrations used in various microbiological media.

| Property | Value | References |

| Melting Temperature | 85 - 95 °C | [2][7] |

| Gelling Temperature | 32 - 40 °C | [2] |

| Gel Strength (1.5% w/v) | 800 - 1100 g/cm² (European this compound) | [3] |

| Ash Content | < 4.5% | [3] |

| Water Content | < 10% | [3] |

Table 1: Physical and Chemical Properties of Bacteriological this compound

| Media Type | This compound Concentration (% w/v) | Purpose | References |

| Solid Medium | 1.5 - 2.0 | Isolation and cultivation of pure cultures, colony morphology studies. | [8] |

| Semi-solid Medium | 0.2 - 0.5 | Motility testing, cultivation of microaerophilic bacteria. | [8] |

| Soft this compound | 0.5 | Phage assays, certain motility tests. | [5] |

| Extra Hard Gel | 2.5 - 3.0 | Inhibiting swarming of motile bacteria like Proteus spp. | [5] |

Table 2: Typical this compound Concentrations in Microbiological Media

The Chemical Basis of this compound's Gelling Properties

The ability of this compound to form a thermo-reversible gel is a direct result of the molecular structure of its primary component, agarose. This linear polysaccharide consists of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose.[7]

Figure 1: The primary polysaccharide components of this compound.

Upon heating in an aqueous solution, the helical structures of the agarose molecules unwind. As the solution cools, these chains associate to form a three-dimensional network of bundles, trapping water molecules within the interstices and thus forming a gel.

Experimental Protocols for the Preparation of this compound Media

The following sections provide detailed, step-by-step protocols for the preparation of commonly used microbiological this compound media. Aseptic techniques are paramount throughout these procedures to prevent contamination.

General Workflow for this compound Media Preparation

The preparation of any this compound-based culture medium follows a fundamental workflow, from the rehydration of the powdered medium to the final pouring of plates.

Figure 2: General workflow for the preparation of this compound media.

Protocol for Nutrient this compound Preparation

Nutrient this compound is a general-purpose medium used for the cultivation of a wide variety of non-fastidious microorganisms.

Materials:

-

Nutrient this compound powder

-

Distilled or deionized water

-

Autoclavable flask or bottle

-

Weighing balance and weigh boat

-

Magnetic stirrer and stir bar (optional)

-

Autoclave

-

Sterile Petri dishes

Procedure:

-

Suspend Ingredients: Weigh 28 grams of nutrient this compound powder and suspend it in 1 liter of distilled water in an autoclavable flask.[9][10]

-

Dissolve the Medium: Heat the mixture while stirring to completely dissolve the powder.[9] Bring to a boil to ensure the this compound is fully dissolved.

-

Sterilization: Autoclave the dissolved medium at 121°C and 15 psi pressure for 15 minutes.[9][10]

-

Cooling: After autoclaving, allow the medium to cool in a 45-50°C water bath.

-

Pouring: In a sterile environment (e.g., a laminar flow hood), pour approximately 15-20 mL of the molten this compound into each sterile Petri dish.

-

Solidification: Leave the plates undisturbed on a level surface to solidify completely.

-

Storage: Store the prepared plates in an inverted position at 2-8°C until use.[10]

Protocol for MacConkey this compound Preparation

MacConkey this compound is a selective and differential medium used for the isolation and differentiation of Gram-negative enteric bacteria based on their ability to ferment lactose.

Materials:

-

MacConkey this compound powder

-

Distilled or deionized water

-

Autoclavable flask or bottle

-

Weighing balance and weigh boat

-

pH meter and calibration buffers (if necessary)

-

1N HCl and 1N NaOH (for pH adjustment, if necessary)

-

Autoclave

-

Sterile Petri dishes

Procedure:

-

Suspend Ingredients: Weigh approximately 49.53 to 54 grams of MacConkey this compound powder (check manufacturer's instructions) and suspend it in 1 liter of distilled water.[11][12]

-

Dissolve the Medium: Heat the mixture to boiling to ensure complete dissolution of the powder.[11]

-

pH Adjustment (if required): Cool the medium slightly and check the pH. Adjust to the optimal pH of approximately 7.1 if necessary, using 1N HCl or 1N NaOH.[12]

-

Sterilization: Autoclave the medium at 121°C and 15 psi pressure for 15 minutes.[11][12]

-

Cooling: Cool the sterilized medium to 45-50°C.[11]

-

Pouring: Mix the medium well to ensure uniform suspension of all components and pour into sterile Petri dishes.[11]

-

Solidification and Storage: Allow the this compound to solidify and then store the plates inverted at 2-8°C.

Protocol for Blood this compound Preparation

Blood this compound is an enriched medium used for the cultivation of fastidious microorganisms and for the determination of hemolytic reactions.

Materials:

-

Blood this compound base powder

-

Distilled or deionized water

-

Sterile, defibrinated sheep or horse blood (typically 5% v/v)

-

Autoclavable flask or bottle

-

Weighing balance and weigh boat

-

Autoclave

-

Sterile Petri dishes

-

Water bath

Procedure:

-

Prepare Blood this compound Base: Weigh approximately 40 grams of blood this compound base powder and suspend it in 1 liter of distilled water.[13]

-

Dissolve the Base: Heat to boiling to dissolve the powder completely.[13]

-

Sterilize the Base: Autoclave the blood this compound base at 121°C and 15 psi for 15 minutes.[13]

-

Cool the Base: Cool the sterilized base to 45-50°C in a temperature-controlled water bath.[14]

-

Aseptically Add Blood: Aseptically add 5% (v/v) of sterile, defibrinated blood to the molten this compound base (e.g., 50 mL of blood for 1 liter of base).[13]

-

Mix Gently: Mix the blood and this compound base gently but thoroughly to avoid the formation of air bubbles.

-

Pour Plates: Pour the blood this compound into sterile Petri dishes.

-

Solidification and Storage: Allow the plates to solidify completely and store them at 2-8°C, protected from light.

Conclusion

This compound's role as a solidifying agent is a foundational principle in microbiology, enabling the isolation, cultivation, and characterization of microorganisms. Its unique combination of physical and chemical properties, particularly its inertness and thermal hysteresis, has made it an indispensable tool in research, diagnostics, and drug development. A thorough understanding of its properties, as well as meticulous adherence to standardized preparation protocols, is essential for ensuring the validity and reproducibility of microbiological experiments. The information and protocols provided in this guide serve as a comprehensive resource for professionals in the field, reinforcing the critical importance of this unassuming yet vital laboratory staple.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Bacteriological this compound: Properties and Uses • Microbe Online [microbeonline.com]

- 3. khimexpert.com [khimexpert.com]

- 4. Most frequently asked questions about this compound - Global Bioingredients [globalbioingredients.com]

- 5. ginobiotech.com [ginobiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. microbiologynotes.org [microbiologynotes.org]

- 8. microbenotes.com [microbenotes.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Nutrient this compound and Nutrient Broth: Composition, Preparation & Differences [labmal.com]

- 11. microbenotes.com [microbenotes.com]

- 12. hereditybio.in [hereditybio.in]

- 13. microbenotes.com [microbenotes.com]

- 14. m.youtube.com [m.youtube.com]

mechanism of agar gelation and solidification

An In-depth Technical Guide to the Mechanism of Agar Gelation and Solidification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a hydrocolloid extracted from red seaweeds, is a critical biomaterial used extensively in research, microbiology, and the food industry for its exceptional gelling properties. Its ability to form firm, thermo-reversible gels at low concentrations is unparalleled. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound gelation and solidification. It details the sol-gel transition process, from the hydration of polysaccharide chains to the formation of a complex three-dimensional network. Key factors influencing gel properties, such as concentration, temperature, and pH, are discussed and quantified. Furthermore, this document furnishes detailed protocols for the essential experimental techniques used to characterize this compound gels, including rheology, differential scanning calorimetry (DSC), texture analysis, and scanning electron microscopy (SEM).

The Core Mechanism of this compound Gelation

The gelling capacity of this compound is primarily attributed to its major polysaccharide fraction, agarose (B213101) . Agaropectin, the other component, is a more complex, non-gelling polysaccharide. Agarose is a linear polymer composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactopyranose.[1] The gelation of this compound is a thermally reversible sol-gel transition driven by the formation of a three-dimensional network capable of entrapping a large volume of water.

The process can be described in three main stages:

-

Hydration and Dissolution (Sol State): In boiling water (95-100°C), the this compound powder dissolves.[2] The polysaccharide chains become hydrated, breaking the intermolecular hydrogen bonds that hold the chains together in their solid state. At these high temperatures, the agarose molecules exist as disordered, random coils freely moving in the aqueous solution, a state known as a sol.[3]

-

Cooling and Helix Formation: As the solution cools, a critical conformational change occurs. The random coils of the agarose chains begin to arrange into more ordered structures. Through the formation of intramolecular and intermolecular hydrogen bonds, the chains associate to form double helices.[1] This coil-to-helix transition is the fundamental first step in the creation of the gel network.[3]

-

Aggregation and Network Formation (Gel State): Upon further cooling, these newly formed double helices aggregate into larger bundles or superstructures, forming the junction zones of the gel network.[3] This aggregation process creates a vast, porous, three-dimensional matrix that immobilizes water molecules within its interstices, resulting in the formation of a firm and resilient gel.[1] The entire network is stabilized by a multitude of hydrogen bonds between the helical segments.

A unique and defining characteristic of this compound gels is their significant thermal hysteresis . The gel sets at a much lower temperature (the gelling temperature) than the temperature required to melt it back into a sol (the melting temperature). For instance, a 1.5% this compound solution will typically form a gel upon cooling to around 32-45°C, but this gel will not melt until it is heated to 85°C or higher. This large temperature gap between gelling and melting is a crucial property for many of its applications, particularly in microbiology.

Data Presentation: Factors Influencing this compound Gel Properties

The physicochemical properties of this compound gels are not fixed but are influenced by several external factors. Understanding these relationships is crucial for controlling and optimizing gel performance in various applications.

Effect of Concentration

Concentration is one of the most significant factors determining gel strength. As the concentration of this compound increases, the density of the polymer network rises, leading to a firmer and more robust gel.[4][5]

Table 1: Gel Strength and Thermal Properties at Various this compound Concentrations

| Concentration (% w/v) | This compound Gel Breakpoint (g cm⁻²)[4] | Agarose Gel Breakpoint (g cm⁻²)[4] | Gelling Temp. (°C) (Approx.)[3] | Melting Temp. (°C) (Approx.)[3] |

|---|---|---|---|---|

| 0.5 | 82 | 163 | ~38 | ~70 |

| 0.75 | ~300 | ~400 | ~39 | ~78 |

| 1.0 | 388 | 563 | ~40 | ~85 |

| 1.5 | 535 | 754 | ~42 | ~88 |

| 2.0 | - | > 200 kPa[6] | ~43 | ~90 |

Note: Gel breakpoint data is from a specific study and may vary with this compound source and measurement method. Temperature data is estimated from graphical representations.

Effect of pH

The pH of the this compound solution significantly affects gel strength. The optimal stability and viscosity for this compound solutions are generally found in the pH range of 6.0 to 8.0.[7] As the pH decreases into the acidic range, particularly below 6.0, the gel strength weakens.[7] This is exacerbated by prolonged exposure to high temperatures, which can cause hydrolysis of the polysaccharide chains, leading to a permanent loss of gelling ability.

Table 2: Influence of pH on this compound Properties

| Parameter | Influence of pH |

|---|---|

| Gel Strength | Weakens as pH decreases from neutral.[2] |

| Viscosity (Sol State) | Relatively constant between pH 4.5 and 9.0; peaks around pH 7.[7][8] |

| Stability at High Temp. | Degradation is accelerated at pH values below 6.0.[2][7] |

Effect of Sugars and Other Solutes

The addition of solutes like sugars can modify the texture of the final gel. High concentrations of sugar generally result in a gel that is harder but less cohesive or elastic.[2][7] Electrolytes can reduce the swelling power of this compound.[9]

Experimental Protocols

The characterization of this compound gels involves a suite of analytical techniques to probe their mechanical, thermal, and structural properties.

Protocol: Gel Strength Measurement via Texture Analysis

This protocol measures the force required to puncture the gel, a standard metric for gel strength.

-

Preparation of Gel Sample: a. Weigh 1.50 g of this compound powder and add it to 98.5 g of deionized water in a beaker to create a 1.5% (w/v) solution.[5] b. Heat the solution to boiling while stirring to ensure complete dissolution.[5] c. Pour the hot solution into a standard container (e.g., a 50mm diameter petri dish) to a fixed depth. d. Allow the gel to cool and set at a controlled temperature (e.g., 20°C) for a consistent period (e.g., 4-8 hours) in a thermostat or incubator.[5]

-

Instrumentation and Setup: a. Use a Texture Analyzer (e.g., TA.XTPlus) equipped with a 5 kg load cell.[10] b. Attach a standard 0.5-inch or 1.0 cm diameter flat-faced cylindrical probe.[11]

-

Measurement Procedure: a. Place the gel sample centrally beneath the probe. b. Set the instrument parameters:

- Test Speed: 1.0 mm/s (A constant, slow speed is crucial).

- Trigger Force: 5 g (To detect the gel surface).

- Penetration Distance: 4 mm (Standard for Bloom strength) or until the gel ruptures.[11] c. Initiate the test. The probe will descend, penetrate the gel, and retract. d. Record the peak force (in grams or Newtons) encountered during the penetration. This value is the gel strength or breakpoint force.[11]

Protocol: Rheological Analysis of Gelation

Rheology provides detailed information on the viscoelastic properties of the material during the sol-gel transition.

-

Instrumentation and Setup: a. Use a controlled-strain or controlled-stress rheometer equipped with a temperature control unit (e.g., a Peltier plate). b. A parallel plate or cup-and-bob geometry is suitable. For this compound, serrated plates can help prevent slippage.[12]

-

Sample Loading: a. Prepare the this compound solution as described previously. b. Preheat the rheometer geometry to a high temperature (e.g., 80°C) to maintain the this compound in its sol state. c. Carefully load the hot this compound solution into the geometry, ensuring the gap is filled correctly. Trim any excess material. d. Cover the geometry with a solvent trap to prevent water evaporation during the experiment.

-

Measurement Procedure (Oscillatory Temperature Sweep): a. First, perform a strain sweep at a constant frequency (e.g., 1 Hz) and high temperature (80°C) to determine the linear viscoelastic region (LVR). Select a strain value within the LVR for the subsequent test (e.g., 0.5-1%). b. Set the rheometer to perform a temperature sweep. Cool the sample from 80°C to a low temperature (e.g., 10°C) at a controlled cooling rate (e.g., 2°C/min).[13] c. During the cooling ramp, apply a constant oscillatory strain (from the LVR test) and frequency (e.g., 1 Hz). d. Continuously record the storage modulus (G'), loss modulus (G''), and tan(δ). e. The gelling temperature (Tgel) is typically identified as the point where the G' and G'' curves cross over (tan(δ) = 1), signifying the transition from a liquid-like (G'' > G') to a solid-like (G' > G'') state.[13]

Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions, allowing for precise determination of gelling and melting temperatures.

-

Sample Preparation: a. Prepare the this compound solution at the desired concentration. b. Using a micropipette, accurately weigh 5-10 mg of the hot this compound solution into a hermetically sealed aluminum DSC pan. c. Prepare an empty, sealed aluminum pan to use as a reference.

-

Instrumentation and Setup: a. Place the sample pan and the reference pan into the DSC cell. b. Ensure the instrument is purged with an inert gas (e.g., nitrogen).

-

Measurement Procedure: a. Equilibrate the sample at a high temperature (e.g., 100°C) for a few minutes to ensure it is fully in the sol state. b. Cooling Scan: Ramp the temperature down from 100°C to a low temperature (e.g., 10°C) at a constant rate (e.g., 5°C/min).[14] The exothermic peak observed during this scan corresponds to the heat released during gelation. The peak temperature is the gelling temperature. c. Heating Scan: After the cooling scan, ramp the temperature up from 10°C to 100°C at the same rate (5°C/min).[14] The endothermic peak observed corresponds to the energy absorbed during melting. The peak temperature is the melting temperature. d. Analyze the resulting thermograms to determine the onset and peak temperatures and the enthalpy of the transitions.[15]

Protocol: Structural Analysis via Scanning Electron Microscopy (SEM)

SEM is used to visualize the porous microstructure of the solidified this compound gel.

-

Sample Preparation: a. Prepare a fully set this compound gel. Cut a small piece (e.g., 5x5x5 mm) from the bulk gel. b. Dehydration: The water within the gel must be removed. The standard method is freeze-drying (lyophilization).[16] c. Plunge-freeze the gel sample rapidly in liquid nitrogen until it is completely frozen. This rapid freezing helps to preserve the structure by minimizing the formation of large ice crystals.[16] d. Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has sublimated.

-

Mounting and Coating: a. Mount the dried sample (the aerogel) onto an SEM stub using double-sided carbon tape. b. The sample must be made conductive to prevent charging under the electron beam. Place the stub in a sputter coater and deposit a thin layer (e.g., 5-10 nm) of a conductive metal, typically gold or a gold-palladium alloy.[16]

-

Imaging: a. Place the coated sample into the SEM chamber. b. Evacuate the chamber to a high vacuum. c. Apply an appropriate accelerating voltage (e.g., 5-10 kV) and scan the sample with the electron beam. d. Capture images of the gel's surface and cross-section to observe the pore size, network morphology, and fiber structure.[17]

References

- 1. Chemical and Physical Properties of this compound in Cooking [scienceofcooking.com]

- 2. agargel.com.br [agargel.com.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ginobiotech.com [ginobiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. colonygums.com [colonygums.com]

- 10. This compound Gel Strength | Texture Technologies [texturetechnologies.com]

- 11. stablemicrosystems.com [stablemicrosystems.com]

- 12. physics.purdue.edu [physics.purdue.edu]

- 13. The Rheological Properties and Texture of this compound Gels with Canola Oil—Effect of Mixing Rate and Addition of Lecithin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 16. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Historical Use of Agar in Microbial Cultivation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isolation and cultivation of microorganisms are foundational to microbiology and critical for advancements in medicine, biotechnology, and drug development. The transition from rudimentary and often unreliable solidifying agents to agar-agar marked a pivotal moment in this scientific journey. This technical guide provides an in-depth exploration of the historical context, key experiments, and technical advantages that established this compound as the cornerstone of solid culture media. We will detail the limitations of pre-agar techniques, present the critical intervention by Fanny Hesse, and outline the subsequent refinement and application by Robert Koch's laboratory, which revolutionized the study of infectious diseases and enabled the consistent isolation of pure bacterial cultures.

Pre-Agar Cultivation: A Landscape of Limitations

Before the widespread adoption of this compound, early microbiologists faced significant challenges in isolating and studying microorganisms. The primary goal was to separate individual microbes from a mixed population to grow them into distinct, pure colonies.

Early Solid Media Attempts

Initial attempts utilized readily available materials. Robert Koch, a pioneering figure in bacteriology, experimented with various substrates to create a solid surface for microbial growth.[1][2] These included:

-

Potato Slices: Aseptically cut potatoes provided a solid, nutrient-rich surface. The German biologist Schroeter had used this method to separate bacteria of different colors.[1][3] However, this was only suitable for a limited range of organisms that could grow on starch and was opaque, hindering microscopic observation.[4]

-

Coagulated Egg Albumen and Starch Paste: These were also explored by Koch but proved to have significant drawbacks in terms of consistency, transparency, and nutritional versatility.[1][2]

The Gelatin Era: A Step Forward with Flaws

A significant advancement came with Koch's use of nutrient gelatin, a medium created by adding gelatin to a meat extract broth.[1][2] This technique, demonstrated in 1881, involved pouring the nutrient gelatin onto flat glass plates, which were then inoculated and covered.[1][2] While this was a major improvement, gelatin had two critical disadvantages that severely limited its utility:[1][4]

-

Low Melting Point: Gelatin liquefies at temperatures above 25-28°C.[2][4][5] This prevented the incubation of cultures at or near human body temperature (37°C), which is optimal for many pathogenic bacteria.[6][7]

-

Susceptibility to Microbial Digestion: Many bacteria produce proteolytic enzymes, such as gelatinase, that digest the gelatin, turning the solid medium back into a liquid.[1][2][5][7] This destroyed the isolated colonies and made the technique unreliable.

The this compound Revolution: A Critical Innovation

The solution to gelatin's failings came not from a seasoned bacteriologist, but from a home kitchen.

Fanny Hesse's Decisive Contribution

In 1881, Walther Hesse, a technician in Robert Koch's laboratory, was struggling with the liquefaction of his gelatin plates during the warm summer months.[3][8] His wife, Angelina "Fanny" Hesse, who worked as his unpaid assistant and illustrator, suggested a solution.[3][4][9] Drawing on her experience with cooking, she recommended using "this compound-agar," a gelling agent she learned about from a former neighbor who had lived in Java, Indonesia.[3][4][7] Fanny Hesse used this compound to make jellies and puddings that remained solid even in warm weather.[3][9]

Walther Hesse communicated this idea to Robert Koch, who immediately recognized its potential and began incorporating this compound into his nutrient broths.[3][9] This simple suggestion proved to be a revolutionary breakthrough. Koch used the new this compound-based medium to successfully isolate the bacterium responsible for tuberculosis, Mycobacterium tuberculosis, a finding he published in 1882.[3]

Technical Superiority of this compound

This compound, a polysaccharide extracted from red algae (Rhodophyceae), possessed a unique combination of physical properties that made it an ideal solidifying agent for microbiology.[1][10]

| Property | Gelatin | This compound | Significance for Microbiology |

| Source | Animal Collagen[11] | Red Algae (Seaweed)[1][10][12] | This compound is a polysaccharide, indigestible by most bacteria.[12] |

| Melting Point | ~25-35°C[1][2][11] | ~85°C[1][5][10][13][14] | Allows for incubation at higher temperatures (e.g., 37°C) required for pathogenic bacteria without the medium melting.[6] |

| Solidifying Point | Varies | ~32-42°C[1][10][13] | The medium can be cooled to a temperature that is not lethal to bacteria before inoculation and solidification.[1] |

| Hysteresis | Minimal | High | The large difference between melting and solidifying temperatures is a key advantage for preparing culture plates. |

| Microbial Digestion | Susceptible to gelatinase[1][5] | Resistant to microbial enzymes[1][3][5] | Ensures the medium remains solid throughout incubation, preserving distinct colony morphology. |

| Clarity | Can be cloudy | Optically clear[1] | Facilitates the observation and differentiation of colony morphology. |

| Concentration for Use | Varies | 1-2% for solid media[10][11] | A small amount provides effective solidification. |

Standardization and Refinement

The introduction of this compound was rapidly followed by further innovations within Koch's laboratory that standardized the techniques still used today.

Evolution of Culture Media Formulation

Koch's initial meat extract broth provided a basic nutrient source.[1] In 1884, Fredrick Loeffler, another member of Koch's lab, enhanced the formula by adding peptone (an enzymatic digest of meat) and salt.[1] This addition provided a crucial source of amino-nitrogen and raised the osmolarity of the medium, allowing for the optimal growth of a wider range of microorganisms.[1]

The Petri Dish

In 1887, Julius Richard Petri, also working in Koch's lab, modified the original flat glass plates.[1] He invented the shallow, lidded dish that now bears his name. The overlapping lid of the Petri dish was a simple but brilliant design that allowed air exchange while effectively preventing airborne contaminants from settling on the culture surface.[1]

Experimental Protocols: Koch's Pour Plate Technique

Robert Koch's method for isolating pure cultures using solid media was a cornerstone of the germ theory of disease. The "pour plate" method, adapted for this compound, allowed for the quantification and isolation of bacteria from a sample.

Objective: To separate individual bacterial cells from a mixed sample to grow isolated colonies.

Materials:

-

Sample containing bacteria (e.g., water, soil, clinical swab)

-

Sterile nutrient broth (e.g., Loeffler's formulation)

-

This compound powder

-

Sterile test tubes with cotton plugs

-

Water bath

-

Sterile glass plates (pre-Petri dish) or Petri dishes

-

Bell jar or incubator

-

Inoculating loop or needle

Methodology:

-

Media Preparation:

-

Prepare a nutrient broth containing meat extract, peptone, and sodium chloride.

-

Add this compound to the broth at a concentration of 1.5% - 2.0% (w/v).

-

Heat the mixture to boiling (or near 100°C) to completely dissolve the this compound.[15]

-

Dispense the molten this compound medium into test tubes and sterilize them using an autoclave or steam sterilizer, with cotton plugs to maintain sterility.

-

-

Inoculation and Serial Dilution:

-

Place the sterilized tubes of this compound medium into a water bath and cool to approximately 42-45°C. The medium will remain liquid at this temperature.[1]

-

Take a small amount of the initial sample with a sterile inoculating loop.

-

Inoculate the first tube of molten this compound. Mix the contents by gently rolling the tube between the palms to distribute the bacteria.

-

Perform a serial dilution by transferring a loopful of the inoculated this compound from the first tube to a second tube, and from the second to a third, and so on. This dilutes the number of bacteria in each successive tube.

-

-

Plating and Solidification:

-

Working quickly and aseptically, pour the contents of each inoculated this compound tube onto a separate sterile glass plate or Petri dish.

-

Gently tilt the plate to ensure the this compound covers the entire surface evenly.

-

Allow the this compound to cool and solidify at room temperature. The this compound will form a solid gel.

-

-

Incubation:

-

Place the solidified plates in an inverted position (to prevent condensation from dripping onto the surface) under a bell jar or in an incubator.[1]

-

Incubate at a temperature suitable for the target microorganisms (e.g., 37°C for human pathogens).

-

-

Observation and Isolation:

-

After 24-48 hours, observe the plates for colony growth. The plates from higher dilutions should show individually separated colonies.

-

Each distinct colony is assumed to have arisen from a single bacterial cell, representing a pure culture. These colonies can then be subcultured onto fresh this compound media for further study.[16][17]

-

Visualizing the Historical Workflow and Logic

The following diagrams illustrate the conceptual shift and experimental workflow that this compound enabled.

Caption: Comparison of Gelatin vs. This compound as solidifying agents.

Caption: Workflow of Koch's Pour Plate technique for pure culture isolation.

Conclusion

The introduction of this compound as a solidifying agent was a transformative event in the history of microbiology. It directly addressed the critical failures of gelatin, providing a stable, indigestible, and clear medium that could be incubated at physiologically relevant temperatures. This innovation, stemming from the astute observation of Fanny Hesse and its rigorous application by Robert Koch, enabled the routine isolation of pure cultures of pathogenic bacteria. This capability was essential for fulfilling Koch's postulates, proving the germ theory of disease, and paving the way for the development of vaccines, antibiotics, and the modern fields of clinical microbiology and biotechnology. The simple this compound plate remains an indispensable tool in laboratories worldwide, a testament to the profound impact of this historical breakthrough.[4]

References

- 1. History of the this compound plate | Laboratory News [labnews.co.uk]

- 2. Bot Verification [wiki.sanitarc.si]

- 3. Fanny Hesse, the Woman Who Introduced this compound to Microbiology – The Microbial Menagerie [microbialmenagerie.com]

- 4. explorit.org [explorit.org]

- 5. brainly.com [brainly.com]

- 6. HOW WAS THE FIRST this compound CULTURE BORN? - Agarmex [agarmex.com]

- 7. Hispanthis compound | How did this compound in culture media first appear? [hispanthis compound.com]

- 8. Fanny Angelina Hesse | Science History Institute [sciencehistory.org]

- 9. youtube.com [youtube.com]

- 10. sciencebuddies.org [sciencebuddies.org]

- 11. plantcelltechnology.com [plantcelltechnology.com]

- 12. asianscientist.com [asianscientist.com]

- 13. Progress in the development of gelling agents for improved culturability of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gumstabilizer.com [gumstabilizer.com]

- 15. Fanny Hesse - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Bacteriological Culture Methods – Microbiology: A Laboratory Experience [milnepublishing.geneseo.edu]

The Dual Roles of Agarose and Agaropectin in the Supramolecular Architecture of Agar

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Agar, a gelatinous substance extracted from red algae, has been a cornerstone of scientific research for over a century, providing a solid substrate for microbial culture and a matrix for electrophoretic separation of biomolecules. Its unique gelling properties are a direct consequence of the intricate interplay between its two primary polysaccharide components: agarose (B213101) and agaropectin. Understanding the distinct functions of these molecules within the this compound structure is paramount for optimizing existing applications and innovating new technologies in fields ranging from molecular biology to drug delivery. This technical guide elucidates the individual contributions of agarose and agaropectin to the overall structure and function of this compound, providing quantitative data, detailed experimental protocols, and visual representations of their molecular relationships and separation processes.

The Molecular Architecture of this compound: A Tale of Two Polysaccharides

This compound is a heterogeneous mixture of two polysaccharides: agarose, which is the gelling fraction, and agaropectin, the non-gelling fraction.[1] Typically, this compound consists of about 70% agarose and 30% agaropectin, though this ratio can vary depending on the species of seaweed, environmental conditions, and extraction methods.[2][3]

Agarose is a neutral, linear polymer composed of repeating disaccharide units of agarobiose.[4] This basic unit consists of alternating β-D-galactose and 3,6-anhydro-α-L-galactose residues.[4] The linearity and the absence of significant charged groups allow agarose chains to form a three-dimensional network through hydrogen bonding upon cooling, trapping water molecules within its interstices to form a firm and resilient gel.[] This gelling capability is the cornerstone of its utility in various scientific applications.

Agaropectin , in contrast, is a more complex and heterogeneous polysaccharide.[6] It is a sulfated galactan, meaning it is composed of galactose units that are heavily modified with acidic side groups, including sulfate (B86663) esters, glucuronic acid, and pyruvic acid.[1][3] These charged groups prevent agaropectin from forming the ordered helical structures necessary for gelation.[7] Instead, it contributes to the viscosity of the this compound solution and can influence the properties of the agarose gel matrix.

Quantitative Comparison of Agarose and Agaropectin

The distinct chemical structures of agarose and agaropectin give rise to markedly different physicochemical properties. A clear understanding of these differences is essential for selecting the appropriate material for a specific application.

| Property | Agarose | Agaropectin | This compound (Typical) | References |

| Relative Abundance | ~70% | ~30% | 100% | [2][3] |

| Gelling Property | Gelling | Non-gelling | Gelling | [1] |

| Structure | Linear polymer of agarobiose | Heterogeneous, branched, sulfated galactan | Mixture of agarose and agaropectin | [1][4] |

| Molecular Weight | ~120,000 Da | < 20,000 Da | 106,400 - 243,500 Da | [4][8] |

| Sulfate Content | Low (<0.15% - 0.5%) | High (3% - 10%) | Varies | [1][2] |

| Pyruvate Content | Low | Present in small amounts | Varies | [1][3] |

| Gelling Temperature | 34-42°C (Standard) | - | 32-40°C | [1][9][10] |

| Melting Temperature | 85-95°C (Standard) | - | ~85°C | [1][9][10] |

| Gel Strength (1.5% w/v) | High (e.g., >1200 g/cm²) | Negligible | Varies (e.g., 1152.5 g/cm²) | [][11][12] |

The Functional Significance of Each Component

The disparate properties of agarose and agaropectin dictate their respective roles in the overall functionality of this compound.

The Role of Agarose: The Architect of the Gel Matrix

The primary function of agarose is to form the gel matrix. The linear chains of agarose associate into double helices upon cooling, which then aggregate to form a three-dimensional porous network. The pore size of this network can be controlled by varying the concentration of agarose, a property that is fundamental to its use in size-based separation techniques like gel electrophoresis.[9] The neutral charge of the agarose polymer is also critical for these applications, as it minimizes interactions with migrating charged biomolecules like DNA, ensuring that separation is based primarily on size.[7]

The Role of Agaropectin: A Modifier of Gel Properties

While agaropectin does not contribute to gel formation, its presence is not without consequence. The charged groups on agaropectin can lead to a phenomenon known as electroendosmosis (EEO) during electrophoresis.[9][13] EEO is the movement of water and buffer ions through the gel matrix, which can affect the migration of biomolecules. For most nucleic acid electrophoresis applications, low EEO is desirable, which is why purified agarose is used.[9] However, in some applications, such as the electrophoresis of certain proteins, a higher EEO can be advantageous.[9] The presence of agaropectin also contributes to the overall viscosity of the this compound solution before gelling.

Visualizing the Molecular Landscape

To better understand the relationship between these components and the processes to isolate them, the following diagrams are provided.

Caption: Molecular composition and structure of this compound, agarose, and agaropectin.

Experimental Protocols

Precise and reproducible experimental methods are critical for the study and application of this compound and its components. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Separation of Agarose and Agaropectin by Polyethylene Glycol (PEG) Precipitation

This method leverages the differential solubility of agarose and agaropectin in the presence of PEG to selectively precipitate agarose.

Materials:

-

This compound

-

Polyethylene glycol (PEG), MW 6000

-

Sodium chloride (NaCl)

-

Deionized water

-

Centrifuge

-

Magnetic stirrer with hot plate

-

Beakers and graduated cylinders

Procedure:

-

Prepare this compound Solution: Prepare a 1.5% (w/v) this compound solution by dissolving this compound in deionized water. Heat the solution to boiling while stirring continuously until the this compound is completely dissolved. Maintain the temperature at approximately 80-90°C.

-

Prepare PEG Solution: Prepare a 20% (w/v) PEG 6000 solution in 0.1 M NaCl. Warm the solution to 60-70°C to ensure complete dissolution.

-

Precipitation of Agarose: While stirring the hot this compound solution, slowly add an equal volume of the hot PEG solution. A white precipitate of agarose will form.

-

Incubation: Continue stirring the mixture for 15-30 minutes while maintaining the temperature at 60-70°C to allow for complete precipitation.

-

Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at room temperature to pellet the agarose precipitate.

-

Washing: Carefully decant the supernatant containing the agaropectin. Resuspend the agarose pellet in a 10% PEG solution in 0.1 M NaCl and centrifuge again. Repeat this washing step twice.

-

Final Wash and Recovery: Resuspend the final agarose pellet in deionized water and then add three volumes of ethanol to precipitate the purified agarose.

-

Drying: Collect the agarose precipitate by centrifugation or filtration and dry it in an oven at 60°C until a constant weight is achieved. The supernatant from the initial centrifugation can be further processed to isolate agaropectin if desired.

Caption: Workflow for the separation of agarose from this compound using PEG precipitation.

Protocol 2: Determination of Gel Strength

Gel strength is a critical quality parameter for this compound and agarose, indicating the firmness of the gel. The Bloom test is a standardized method for this measurement.

Materials:

-

This compound or agarose sample

-

Deionized water

-

Bloom test jars (standardized glass containers)

-

Water bath or incubator set to 10°C

-

Gel strength tester (Texture Analyzer) with a 0.5-inch diameter cylindrical plunger

Procedure:

-

Sample Preparation: Prepare a 1.5% (w/v) solution of the this compound or agarose in deionized water. Heat the solution to boiling with constant stirring to ensure complete dissolution.

-

Casting the Gel: Pour the hot solution into the standardized Bloom test jars to a specific height.

-

Gel Maturation: Allow the gels to set at room temperature and then transfer them to a water bath or incubator maintained at 10°C for 16-18 hours to ensure complete gel maturation.

-

Measurement: Place a Bloom test jar on the platform of the gel strength tester.

-

Penetration Test: Lower the 0.5-inch plunger at a constant speed (e.g., 1 mm/s) onto the surface of the gel.

-

Data Acquisition: The instrument measures the force (in grams) required to depress the gel surface by a specific distance (typically 4 mm). This force is recorded as the gel strength.

-

Replicates: Perform the measurement on at least three replicate gels and calculate the average gel strength.

Protocol 3: Determination of Molecular Weight by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.

Materials:

-

Agarose or agaropectin sample

-

Appropriate mobile phase (e.g., aqueous buffer with salt to prevent ionic interactions)

-

Size exclusion chromatography system (HPLC or FPLC) with a suitable column (e.g., Sepharose, Superose)

-

Refractive index (RI) or multi-angle light scattering (MALS) detector

-

Molecular weight standards (e.g., dextran (B179266) or pullulan standards of known molecular weights)

Procedure:

-

Sample Preparation: Dissolve the polysaccharide sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL). The dissolution may require heating. Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

-

Standard Calibration: Inject a series of molecular weight standards of known molecular weights and record their elution volumes. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

Sample Analysis: Inject the prepared sample onto the column and record the chromatogram.

-

Data Analysis: Determine the elution volume of the sample peak(s). Use the calibration curve to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample. If using a MALS detector, the absolute molecular weight can be determined directly without the need for a calibration curve.

Conclusion

The distinct molecular structures of agarose and agaropectin give rise to their specialized functions within the this compound matrix. Agarose, with its linear and neutral structure, is the primary gelling agent, forming the porous network that is fundamental to many scientific applications. Agaropectin, a heterogeneous and charged polysaccharide, is non-gelling but influences the overall properties of the this compound, such as viscosity and electroendosmosis. By understanding these individual roles and employing precise experimental methodologies for their separation and characterization, researchers can better harness the unique properties of these biopolymers for advancements in life sciences and drug development.

References

- 1. Chemical and Physical Properties of this compound in Cooking [scienceofcooking.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Agaropectin - Wikipedia [en.wikipedia.org]

- 4. Agarose - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Re: Why is agarose used in electrophoresis instead of this compound ? [madsci.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. mdpi.com [mdpi.com]